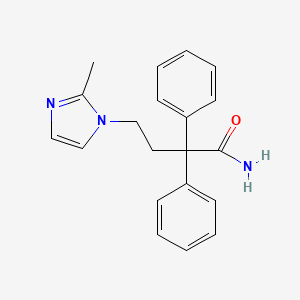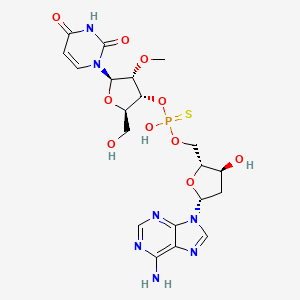
イナリギビル
概要
説明
レチノイン酸誘導性遺伝子1アゴニストとして作用し、細胞の自然免疫応答を活性化することで、慢性B型肝炎ウイルス(HBV)感染の治療に有望な結果を示しています . この化合物は現在、患者におけるHBV DNAおよびRNAレベルを低下させる可能性について、様々な臨床試験で調査されています .
2. 製法
合成経路と反応条件: イナリギビルは、ヌクレオシドアナログのカップリングを含む一連の化学反応によって合成されます。 合成経路は、一般的にヒドロキシル基の保護、続いてホスホラミダイト中間体の形成、およびその後のカップリング反応によるジヌクレオチド構造の形成を含みます . 反応条件には、通常、有機溶媒、触媒、および制御された温度設定の使用が含まれ、高収率と純度が確保されます。
工業生産方法: イナリギビルの工業生産には、自動合成装置と高速液体クロマトグラフィーなどの精製技術を使用した大規模合成が含まれます。 プロセスは、規制基準への適合性、スケーラビリティ、および一貫性を確保するために最適化されています .
科学的研究の応用
Inarigivir has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study dinucleotide synthesis and reactivity.
Biology: Investigated for its role in activating innate immune responses and its effects on viral replication.
作用機序
イナリギビルは、レチノイン酸誘導性遺伝子1アゴニストとして作用することによって、その効果を発揮します。 この活性化は、細胞の自然免疫応答の誘導につながり、ウイルス複製を阻害します。 分子標的には、複製プロセスに関与するウイルスRNAとタンパク質が含まれます。 イナリギビルはまた、前ゲノムRNAがヌクレオカプシドにパッケージングされた後の逆転写を直接阻害します .
類似の化合物:
テノフォビルアラフェナミド: 臨床試験でイナリギビルと組み合わせて使用される別の抗ウイルス薬。
ラミブジン: HBV感染の治療に使用されるヌクレオシドアナログ。
エンテカビル: HBV治療のための強力な抗ウイルス薬.
イナリギビルの独自性: イナリギビルは、直接的な抗ウイルス活性と自然免疫応答の活性化を組み合わせた、二重の作用機序により独自性を持っています。 この二重のアプローチは、薬剤耐性HBV変異体に対するその有効性を高め、慢性B型肝炎ウイルス感染に対する機能的治療法を提供する可能性があります .
Safety and Hazards
将来の方向性
Inarigivir is under investigation in clinical trials for the treatment of HBV infection . The ACHIEVE trial confirms the safety and anti-viral efficacy of Inarigivir up to 200mg daily and further studies at doses of up to 400mg daily in combination with TDF or added to NUC suppressed patients are underway .
生化学分析
Biochemical Properties
Inarigivir interacts with the cellular protein RIG-I . This interaction plays a crucial role in biochemical reactions, particularly in the context of viral infections. The nature of these interactions involves the binding of Inarigivir to RIG-I, which subsequently inhibits viral replication and induces intracellular interferon signaling pathways .
Cellular Effects
Inarigivir has significant effects on various types of cells and cellular processes. It influences cell function by inhibiting viral replication and inducing intracellular interferon signaling pathways . This can impact cell signaling pathways, gene expression, and cellular metabolism. For instance, Inarigivir has been shown to increase the ability of BCG-infected mouse antigen-presenting cells (APCs) to secrete elevated levels of IL-12, TNF-α, and IFN-β, and Caspase-1 dependent IL-1β cytokine .
Molecular Mechanism
The molecular mechanism of Inarigivir involves its binding to the cellular protein RIG-I . This binding inhibits viral replication and induces the activation of intracellular interferon signaling pathways, which are crucial for antiviral defense . This mechanism allows Inarigivir to exert its effects at the molecular level, including changes in gene expression and enzyme activation.
Temporal Effects in Laboratory Settings
It is known that Inarigivir has a significant impact on the secretion of certain cytokines in BCG-infected mouse APCs
Metabolic Pathways
Given its interaction with RIG-I, it is likely that Inarigivir is involved in pathways related to viral replication and the immune response .
準備方法
Synthetic Routes and Reaction Conditions: Inarigivir is synthesized through a series of chemical reactions involving the coupling of nucleoside analogs. The synthetic route typically involves the protection of hydroxyl groups, followed by the formation of phosphoramidite intermediates, and subsequent coupling reactions to form the dinucleotide structure . The reaction conditions often include the use of organic solvents, catalysts, and controlled temperature settings to ensure high yield and purity.
Industrial Production Methods: Industrial production of Inarigivir involves large-scale synthesis using automated synthesizers and purification techniques such as high-performance liquid chromatography. The process is optimized to ensure consistency, scalability, and compliance with regulatory standards .
化学反応の分析
反応の種類: イナリギビルは、以下を含む様々な化学反応を受けます。
酸化: イナリギビルは、酸化されて様々な代謝産物を生成できます。
還元: 還元反応は、イナリギビルの官能基を変えることができます。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムが含まれます。
還元: 水素化ホウ素ナトリウムなどの還元剤が使用されます。
生成される主な生成物: これらの反応から生成される主な生成物には、イナリギビルの様々な酸化、還元、および置換誘導体が含まれ、これらは異なる薬理学的特性を持つ可能性があります .
4. 科学研究への応用
イナリギビルは、以下を含む幅広い科学研究への応用があります。
化学: ジヌクレオチド合成と反応性を研究するためのモデル化合物として使用されます。
生物学: 自然免疫応答の活性化における役割とウイルス複製への影響について調査されています。
医学: 慢性B型肝炎ウイルス感染に対する潜在的な治療薬として探求されており、その有効性と安全性を評価する臨床試験が進行中です.
類似化合物との比較
Tenofovir Alafenamide: Another antiviral drug used in combination with Inarigivir in clinical trials.
Lamivudine: A nucleoside analog used to treat HBV infections.
Entecavir: A potent antiviral agent for HBV treatment.
Uniqueness of Inarigivir: Inarigivir is unique due to its dual mechanism of action, combining direct antiviral activity with the activation of innate immune responses. This dual approach enhances its efficacy against drug-resistant HBV variants and offers a potential functional cure for chronic hepatitis B virus infections .
特性
IUPAC Name |
1-[(2R,3R,4R,5R)-4-[[(2R,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N7O10PS/c1-33-16-15(10(5-28)36-19(16)26-3-2-12(30)25-20(26)31)37-38(32,39)34-6-11-9(29)4-13(35-11)27-8-24-14-17(21)22-7-23-18(14)27/h2-3,7-11,13,15-16,19,28-29H,4-6H2,1H3,(H,32,39)(H2,21,22,23)(H,25,30,31)/t9-,10+,11+,13+,15+,16+,19+,38?/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYMICVBGNUEHGE-FUQPUAIBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(C(OC1N2C=CC(=O)NC2=O)CO)OP(=S)(O)OCC3C(CC(O3)N4C=NC5=C(N=CN=C54)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H]1[C@@H]([C@H](O[C@H]1N2C=CC(=O)NC2=O)CO)OP(=S)(O)OC[C@@H]3[C@H](C[C@@H](O3)N4C=NC5=C(N=CN=C54)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N7O10PS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
587.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
475650-36-3 | |
| Record name | Inarigivir | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0475650363 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Inarigivir | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15062 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | INARIGIVIR | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TQ0A9FIV71 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


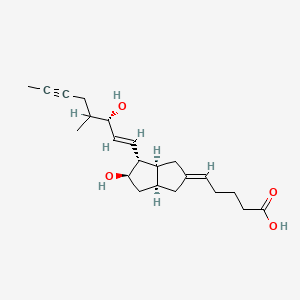

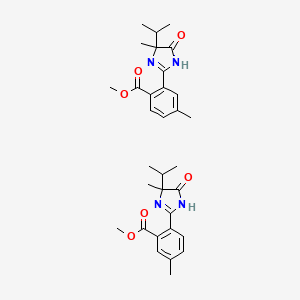
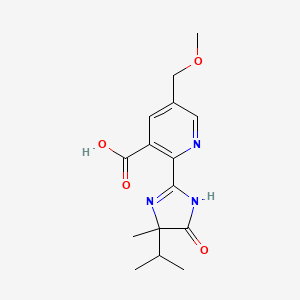
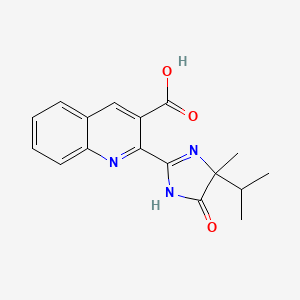
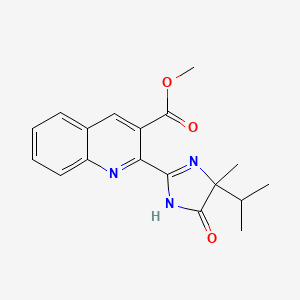
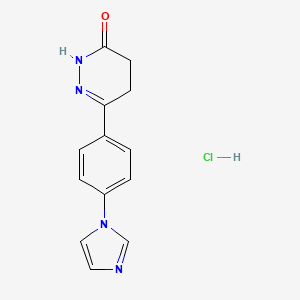

![(3S,5S,8S,9S,10R,13R,14R,17R)-17-[(1R)-1-(6-methoxy-2,4-dihydro-1,3-benzoxazin-3-yl)ethyl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B1671746.png)
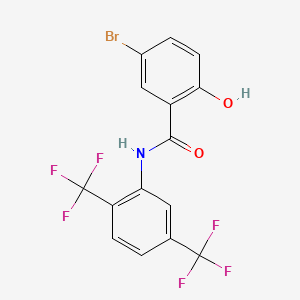

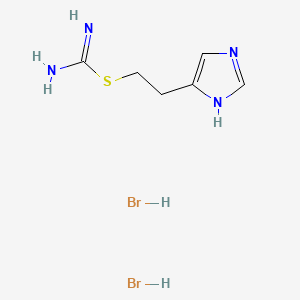
![N-[1-[(6-chloro-3-pyridinyl)methyl]-4,5-dihydroimidazol-2-yl]nitramide](/img/structure/B1671751.png)
